![molecular formula C9H13NO2S B188267 Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate CAS No. 405921-41-7](/img/structure/B188267.png)
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
Overview
Description
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is an organic compound with the molecular formula C9H13NO2S. It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate typically involves the reaction of 2,4-dimethylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate has been evaluated for its effectiveness against various pathogens. Studies indicate that compounds with thiazole rings can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anticancer Research
Recent studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), suggesting potential applications in cancer therapy .
Cytochrome P450 Inhibition
One of the notable pharmacological properties of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of co-administered drugs, which is crucial in pharmacokinetics and drug development.
Pesticide Development
The compound's biological activity extends to agriculture, where it may serve as a precursor in the synthesis of novel pesticides. Thiazole derivatives have been linked to herbicidal properties, and this compound could be utilized in developing effective agricultural chemicals that target specific pests while minimizing environmental impact .
Synthetic Intermediate
This compound is employed as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in synthesizing other complex molecules. For example, it can be transformed into more potent derivatives through modifications that enhance its biological activity or alter its pharmacokinetic properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring structure but lacks the ethyl acetate group.
Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group instead of the dimethyl groups.
5-Acetyl-2,4-dimethylthiazole: Contains an acetyl group instead of the ethyl acetate group .
Uniqueness
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound in synthetic chemistry and biological research .
Biological Activity
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its significant pharmacological properties. The synthesis typically involves the reaction of ethyl acetate with thioacetamide and subsequent transformations to yield the final product. The following reaction scheme illustrates the synthesis process:
- Starting Material : Ethyl levulinate reacts with bromine in diethyl ether.
- Formation of α-bromoketones : The product undergoes further reactions with thioacetamide in ethanol.
- Final Product : Purification yields this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety can modulate enzyme activities and influence metabolic pathways, which may lead to various physiological effects such as:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Effects : Demonstrates cytotoxicity against several cancer cell lines.
Antimicrobial Properties
Research indicates that this compound shows activity against a range of microorganisms. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
C. albicans | 3.92–4.01 mM |
A. niger | 4.01–4.23 mM |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human leukemia cell lines (e.g., U937 cells). Studies have shown that it can induce apoptosis and inhibit cell proliferation.
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
U937 | 12.5 | Induces apoptosis |
P388 Murine Leukemia | 15.0 | Cytotoxic effects |
Case Studies
- Cytotoxicity in Human Cell Lines : A study assessed the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant cell death at concentrations above 10 µM, suggesting potential for therapeutic use in oncology.
- Antibacterial Efficacy : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a strong inhibitory effect at low concentrations, highlighting its potential as a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological efficacy of compounds containing thiazole rings often correlates with their structural features. Modifications to the thiazole ring or substituent groups can significantly alter their biological activity:
- Electron-Withdrawing Groups : Enhance antimicrobial potency.
- Hydrophobic Substituents : Improve interactions with lipid membranes in bacterial cells.
Properties
IUPAC Name |
ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPOIGYHQDCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355915 | |
Record name | ethyl 2-(2,4-dimethylthiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405921-41-7 | |
Record name | ethyl 2-(2,4-dimethylthiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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